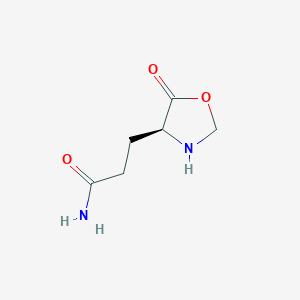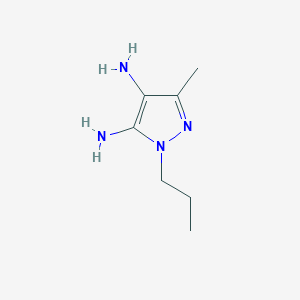![molecular formula C14H17N3O4 B12887490 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- CAS No. 61195-02-6](/img/structure/B12887490.png)
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- is a synthetic organic compound that belongs to the isoxazolone family This compound is characterized by its unique structure, which includes a diethylamino group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- typically involves the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[4-(Diethylamino)benzylidene]rhodanine
- 7-Diethylamino-4-methylcoumarin
Uniqueness
Compared to similar compounds, 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a broader range of chemical reactions and exhibit diverse applications in various fields.
Propriétés
Numéro CAS |
61195-02-6 |
|---|---|
Formule moléculaire |
C14H17N3O4 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
4-(diethylaminomethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H17N3O4/c1-3-16(4-2)9-12-13(15-21-14(12)18)10-5-7-11(8-6-10)17(19)20/h5-8,15H,3-4,9H2,1-2H3 |
Clé InChI |
KLCATPHRRZVMKK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



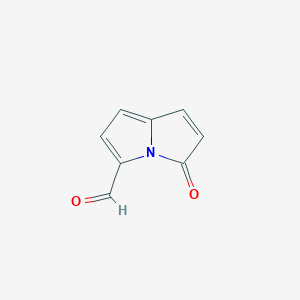
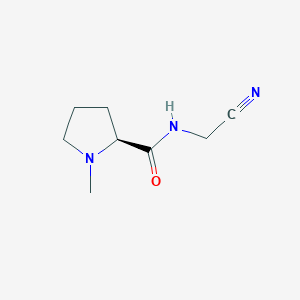
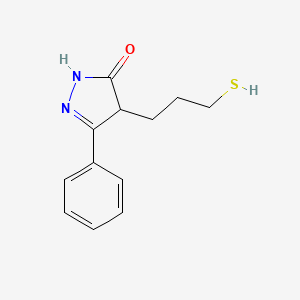
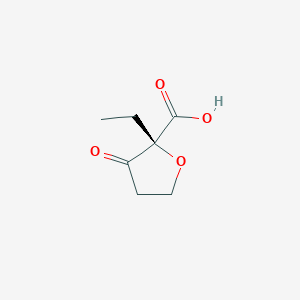

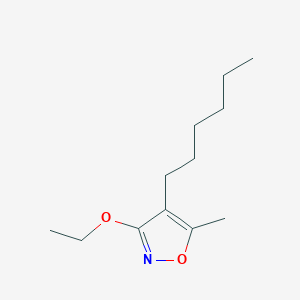
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
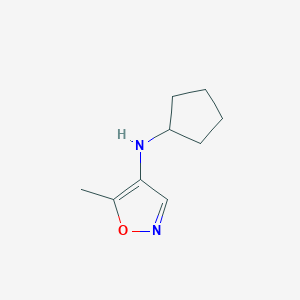

![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)

